

Application Notes and Protocols for AI-4-57 In Vitro Assays

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Compound of Interest

Compound Name: AI-4-57

Cat. No.: B605250

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Introduction

AI-4-57 is a small molecule that functions as an allosteric inhibitor of the interaction between Core-Binding Factor Beta (CBF β)-Smooth Muscle Myosin Heavy Chain (SMMHC) and Runt-related transcription factor 1 (RUNX1).^{[1][2]} This interaction is a critical driver in a subtype of acute myeloid leukemia (AML) characterized by the chromosome inversion inv(16)(p13q22), which creates the oncogenic fusion protein CBF β -SMMHC.^[2] By disrupting this protein-protein interaction, **AI-4-57** selectively inhibits the growth of inv(16) AML cells, presenting a targeted therapeutic strategy. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AI-4-57** and similar compounds.

Data Presentation

Table 1: In Vitro Efficacy of **AI-4-57** and Analogs

Compound	Assay Type	Target/Cell Line	IC50 (μM)	Notes
AI-4-57	FRET Assay	CBFβ-SMMHC/RUNX1	22 ± 8	Identified as an active inhibitor from a library screen. [2]
AI-4-88	FRET Assay	CBFβ-SMMHC/RUNX1	> 2.5	An inactive derivative lacking the methoxy group, used as a negative control. [2]
AI-4-71	Cell Growth Assay	ME-1 (inv(16))	-	Demonstrated sensitivity to the compound.
AI-4-83	Cell Growth Assay	ME-1 (inv(16))	0.35 ± 0.05	A bivalent derivative with enhanced potency. [2]
AI-4-82	Cell Growth Assay	ME-1 (inv(16))	-	Demonstrated sensitivity to the compound.
AI-10-19	Cell Growth Assay	ME-1 (inv(16))	> 2.5	An inactive analog. [2]
AI-4-57	Cell Growth Assay	U937 (non-inv(16))	Unaffected	Demonstrates specificity for inv(16) cells.
AI-4-57	Cell Growth Assay	Kasumi-1 (non-inv(16))	Unaffected	Demonstrates specificity for inv(16) cells.
AI-10-47	FRET Assay	CBFβ-SMMHC/RUNX1	-	A derivative with a

trifluoromethoxy
substitution to
enhance
metabolic
stability.[2]

AI-10-49 Apoptosis Assay inv(16) AML cells -

A potent bivalent
inhibitor that
induces
apoptosis.[3]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the inhibition of the CBF β -SMMHC and RUNX1 interaction by **AI-4-57**. It utilizes fluorescently tagged proteins, where the proximity of the two proteins results in FRET, and disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.[2]

Materials:

- Venus-CBF β -SMMHC fusion protein
- Cerulean-Runt domain fusion protein
- Assay Buffer (e.g., PBS with 0.01% Tween-20)
- **AI-4-57** and other test compounds dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader with FRET capabilities

Protocol:

- Prepare a solution of 100 nM Cerulean-Runt domain and 100 nM Venus-CBF β in assay buffer.[4]

- Serially dilute **AI-4-57** and control compounds in DMSO, and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 384-well plate, add the test compounds to the wells.
- Add the Cerulean-Runt domain and Venus-CBF β -SMMHC protein mixture to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
- Measure the fluorescence emission at 525 nm (Venus) and 474 nm (Cerulean) with excitation at the Cerulean excitation wavelength (around 433 nm).
- Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.^[4]
- Plot the FRET ratio against the compound concentration and fit the data using a suitable dose-response curve to determine the IC₅₀ value.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of **AI-4-57** on different leukemia cell lines to determine its specificity.

Materials:

- ME-1 (inv(16) positive) cell line
- U937 and Kasumi-1 (inv(16) negative) cell lines
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **AI-4-57** and control compounds dissolved in DMSO
- 96-well clear plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

- Plate reader for luminescence or absorbance

Protocol:

- Culture the cell lines in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
- Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
- Allow the cells to adhere or stabilize for a few hours.
- Treat the cells with a serial dilution of **AI-4-57** or control compounds. Include a DMSO-only control.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the luminescence or absorbance using a plate reader.
- Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the IC₅₀ or GI₅₀ values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the direct binding of **AI-4-57** to CBF β . Saturation Transfer Difference (STD) NMR and 2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) are powerful techniques for this purpose.^{[2][4]}

Materials:

- Uniformly ¹⁵N-labeled CBF β protein
- **AI-4-57**
- NMR Buffer (e.g., PBS in D₂O)
- NMR spectrometer with a cryoprobe

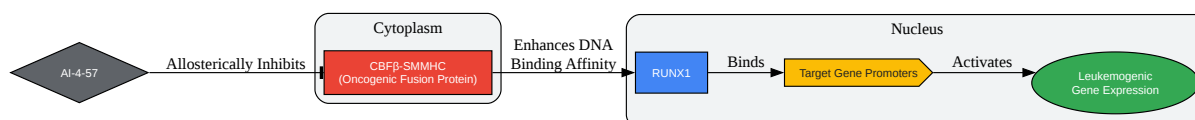
Protocol for STD NMR:

- Prepare a sample of 200 μ M CBF β with 2 mM **AI-4-57** in NMR buffer.[4]
- Acquire a 1D proton NMR spectrum of the mixture.
- Acquire STD NMR spectra with on-resonance saturation of the protein (e.g., at 0.4 ppm) and off-resonance saturation (e.g., at 70 ppm) for different saturation times (e.g., 500 and 2000 ms).[4]
- Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
- Protons of **AI-4-57** that are in close contact with the protein will show signals in the difference spectrum, confirming binding.

Protocol for 15N-HSQC:

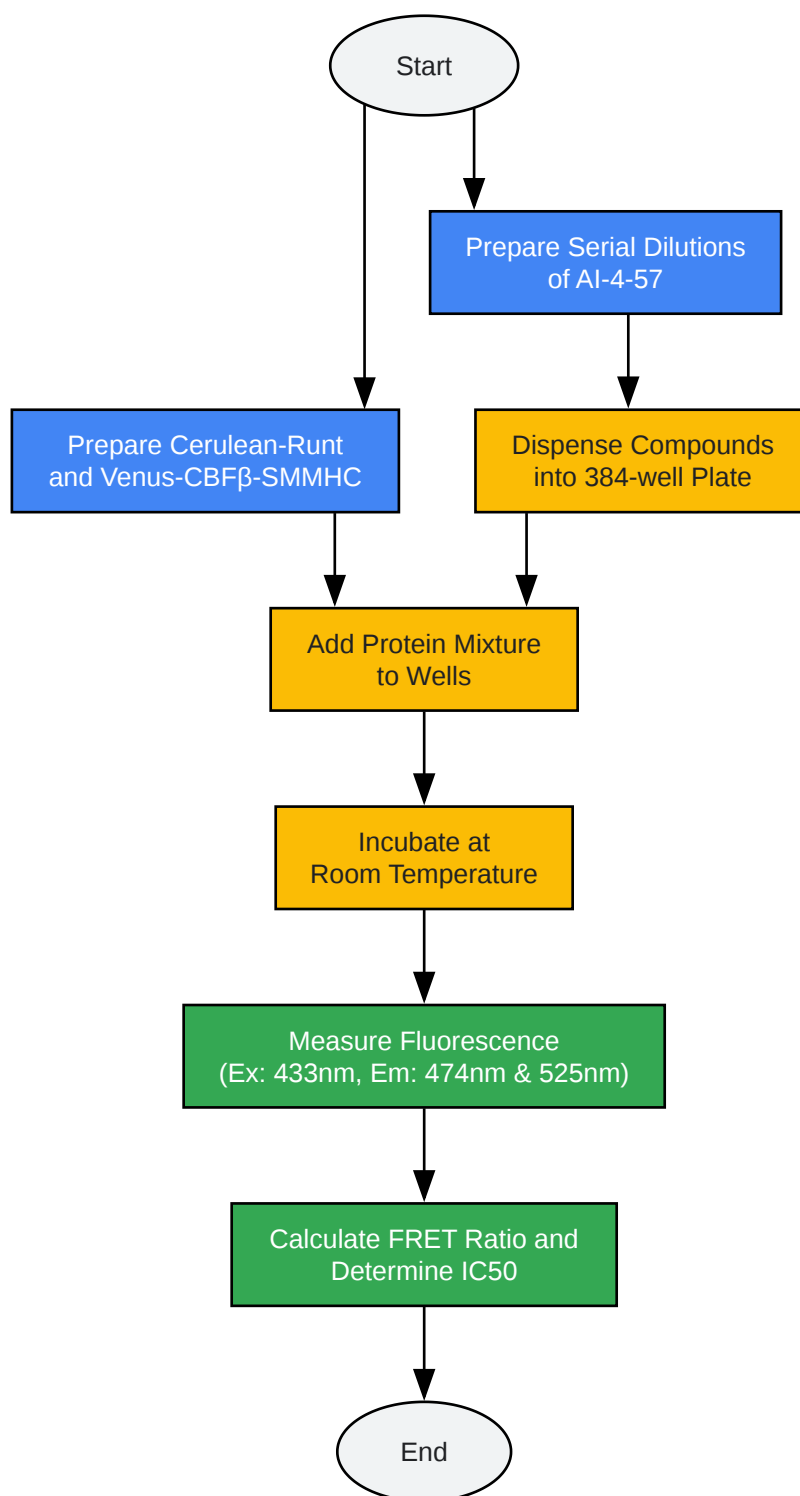
- Acquire a 2D 15N-1H HSQC spectrum of 0.5 mM 15N-labeled CBF β in the absence of the compound.[4]
- Add an equimolar amount of **AI-4-57** to the protein sample.[4]
- Acquire a second 2D 15N-1H HSQC spectrum.
- Overlay the two spectra. Chemical shift perturbations (changes in the peak positions) of specific amino acid residues in the protein upon addition of **AI-4-57** indicate direct binding and can identify the binding site.[2]

Mandatory Visualizations



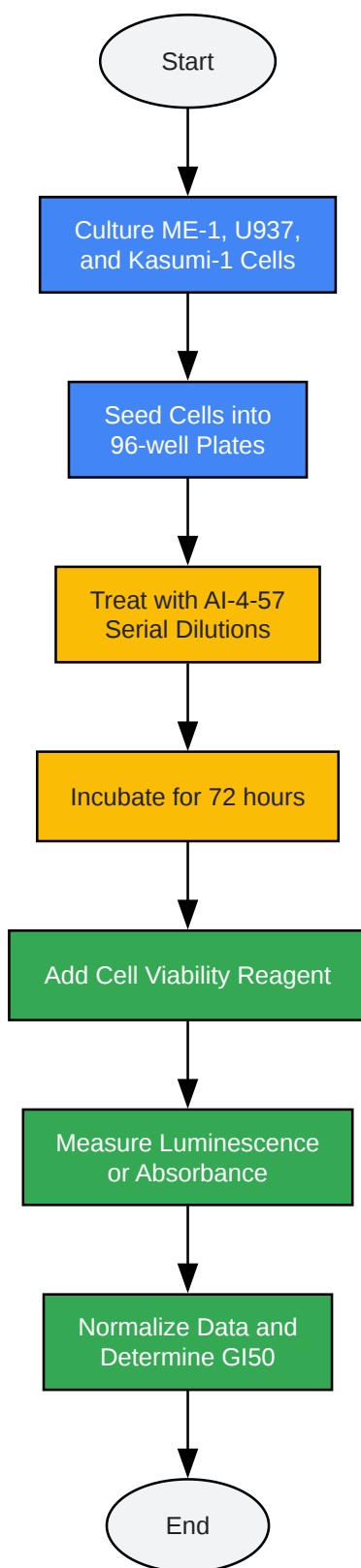
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Caption: Mechanism of action of **AI-4-57** in inhibiting the oncogenic CBF β -SMMHC-RUNX1 pathway.



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Caption: Workflow for the Fluorescence Resonance Energy Transfer (FRET) assay.



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